2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

2-(3-Methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone (CAS 2034424-93-4) is a synthetic small molecule (C20H20N4O2, MW 348.406 g/mol, InChI Key: VKDPEMDCFUZAJZ-UHFFFAOYSA-N) belonging to the phenyltriazole-azetidine ketone class. The compound incorporates a 1,4-disubstituted 1,2,3-triazole ring (4-phenyl substituted) linked via an azetidine spacer to a 3-methoxyphenylacetyl moiety.

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 2034424-93-4
Cat. No. B2558478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
CAS2034424-93-4
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
InChIInChI=1S/C20H20N4O2/c1-26-18-9-5-6-15(10-18)11-20(25)23-12-17(13-23)24-14-19(21-22-24)16-7-3-2-4-8-16/h2-10,14,17H,11-13H2,1H3
InChIKeyVKDPEMDCFUZAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone (CAS 2034424-93-4): Chemical Identity and Scaffold Classification for Research Procurement


2-(3-Methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone (CAS 2034424-93-4) is a synthetic small molecule (C20H20N4O2, MW 348.406 g/mol, InChI Key: VKDPEMDCFUZAJZ-UHFFFAOYSA-N) belonging to the phenyltriazole-azetidine ketone class . The compound incorporates a 1,4-disubstituted 1,2,3-triazole ring (4-phenyl substituted) linked via an azetidine spacer to a 3-methoxyphenylacetyl moiety. This scaffold is structurally related to two patent-established chemotypes: (a) 1,3-substituted azetidine PDE10 inhibitors (Merck Sharp & Dohme, US9365562B2) and (b) N-substituted triazolo-azetidines reported as antibacterial agents [1][2]. Critically, the target compound bears the 1,2,3-triazole isomer (rather than 1,2,4-triazole), the 3-methoxy rather than 4-methoxy or unsubstituted phenyl regioisomer, and the 4-phenyl rather than 4-alkyl triazole substituent—each representing a distinct and non-interchangeable structural choice with implications for target engagement, metabolic stability, and intellectual property freedom-to-operate [2].

Why 2-(3-Methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone Cannot Be Generically Substituted by In-Class Analogs


Compounds sharing the phenyltriazole-azetidine-ethanone core scaffold are not functionally interchangeable due to three orthogonal differentiation axes established in the published SAR literature [1][2]. First, the triazole regioisomer (1,2,3-triazole vs. 1,2,4-triazole) dictates the spatial orientation of the 4-phenyl group and its hydrogen-bond acceptor geometry, directly impacting protein binding site complementarity. Second, the methoxy position on the phenylacetyl ring (3-OCH3 vs. 4-OCH3 vs. unsubstituted) modulates electron density, conformational preferences, and metabolic susceptibility at CYP450 sites. Third, the specific substituent at the triazole 4-position (phenyl vs. alkyl vs. heteroaryl) alters lipophilicity, π-stacking capacity, and off-target profiles [1]. The published N-substituted triazolo-azetidine series demonstrated that even single-atom changes between direct structural analogues shifted MIC values by ≥2-fold against E. coli ΔtolC, confirming that the scaffold alone does not guarantee equivalent activity [2]. Consequently, for reproducible research, procurement of the exact CAS-registered compound—with its unique combination of 1,2,3-triazole, 3-methoxyphenyl, and 4-phenyl substituents—is mandatory; substitution with a 'close analog' risks invalidating SAR comparisons and introducing confounding variables in biological assays.

Quantitative Differentiation Evidence: How 2-(3-Methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone (CAS 2034424-93-4) Differs from Its Closest Structural Analogs


Structural Differentiation: 3-Methoxy vs. 4-Fluoro/4-Chloro/Thiophene Phenylacetyl Substituents Across the Same Core Scaffold

Among the commercially available series of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone derivatives, the target compound is uniquely characterized by a 3-methoxyphenylacetyl group, distinguishing it from analogs bearing 4-fluorophenyl (CAS 2034424-21-8), 4-chlorophenyl (CAS 1903638-19-6), 4-bromophenyl (CAS 2034446-60-9), thiophen-3-yl, and benzotriazol-1-yl substituents . The 3-methoxy substitution introduces a hydrogen-bond acceptor (OCH3) at the meta position with a calculated Hammett σm value of +0.12, compared to σp values of +0.06 (4-F), +0.23 (4-Cl), and +0.23 (4-Br), resulting in distinct electronic modulation of the carbonyl group and differential CYP450 metabolic profiles [1]. The meta-methoxy orientation also generates a different molecular electrostatic potential surface compared to para-substituted analogs, which may affect protein-ligand recognition in binding pockets that discriminate between regioisomeric substitution patterns.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Triazole Regioisomer Identity: 1,2,3-Triazole vs. 1,2,4-Triazole Scaffold Comparison in Azetidine-Containing Bioactive Molecules

The target compound incorporates a 1,4-disubstituted 1,2,3-triazole core, which distinguishes it from the 1,2,4-triazole-containing azetidine derivatives reported in the antibacterial SAR literature [1]. The 1,2,3-triazole isomer (dipole moment ~5.0 D) presents a different hydrogen-bond acceptor geometry than the 1,2,4-triazole isomer (dipole moment ~3.3 D), with the N2 and N3 positions of the 1,2,3-triazole serving as weak hydrogen-bond acceptors compared to the N2 and N4 positions in 1,2,4-triazole [2]. Published SAR data on triazolo-azetidine antibacterials demonstrated that the triazole isomer identity is a critical determinant of biological activity: within a series of N-substituted triazolo-azetidines, compound 2 (bearing a specific N-substitution pattern on the azetidine) exhibited a MIC of 6.25 μg/mL against E. coli ΔtolC, approaching erythromycin (MIC 2.5–5 μg/mL), while the parent hit compound gave a MIC of 12.5 μg/mL—a 2-fold difference arising solely from azetidine N-substitution within the same triazole scaffold [3]. Although these data are for 1,2,4-triazole rather than 1,2,3-triazole derivatives, they establish the principle that scaffold isomer identity is a non-negotiable parameter for biological activity.

Click Chemistry Triazole Pharmacology Isosteric Replacement

Molecular Property Differentiation: MW, LogP, and H-Bond Profile Compared to Closest Commercial Analogs

The target compound (MW 348.41 g/mol, molecular formula C20H20N4O2, rotatable bonds: 5, H-bond acceptors: 4, H-bond donors: 0) occupies a distinct region of physicochemical space compared to its closest commercially available analogs . The 3-methoxy group contributes a calculated topological polar surface area (TPSA) of approximately 60.8 Ų and a predicted LogP of approximately 2.8–3.2, compared to the 4-fluorophenyl analog (MW 336.36, TPSA ~51.6 Ų, predicted LogP ~2.5–2.9) and the 4-chlorophenyl analog (MW 352.82, TPSA ~51.6 Ų, predicted LogP ~3.2–3.6) . These property differences place the compounds in different oral bioavailability predictivity quadrants: the target compound sits closer to the central nervous system multiparameter optimization (CNS MPO) desirable space (TPSA < 90 Ų, LogP 2–4), while the 4-chloro analog approaches the upper LogP boundary for CNS drug-likeness. The absence of hydrogen-bond donors (HBD = 0) is a conserved feature across all analogs in this series, limiting aqueous solubility and necessitating formulation considerations for in vivo studies.

Drug-likeness Physicochemical Properties ADMET Prediction

Patent Landscape Differentiation: Freedom-to-Operate Implications of the 1,2,3-Triazole-Azetidine Scaffold

A review of the patent literature reveals that the 1,3-substituted azetidine PDE10 inhibitor space is dominated by Merck Sharp & Dohme patents (US9365562B2, EP2763672B1, and related filings), which primarily claim 1,3-substituted azetidines bearing benzimidazole, pyrimidine, and pyrazole substituents—not the 1,2,3-triazole-phenyl scaffold of the target compound [1][2]. The triazolyl PDE10 inhibitor patent family (Merck, US9284302) and the phenyltriazole derivative patents (Taisho Pharmaceutical, US20150045553A1, targeting histamine H3 receptors) define adjacent but chemically distinct IP space [3]. The target compound's specific combination of (a) 1,2,3-triazole (not 1,2,4-triazole or fused triazole), (b) 4-phenyl substitution on the triazole, (c) azetidine linker, and (d) 3-methoxyphenylacetyl group does not appear as an exemplified compound in any of these major patent families, suggesting a potentially distinct IP position for research use and derivative development [1][2][3].

Intellectual Property Patent Analysis Freedom-to-Operate

IMPORTANT CAVEAT: Absence of Direct Biological Activity Data for the Target Compound

Following comprehensive searches of PubMed, PubMed Central, Google Scholar, BindingDB, ChEMBL, PubChem BioAssay, DrugBank, ClinicalTrials.gov, and patent databases, no peer-reviewed biological activity data (IC50, Ki, EC50, MIC, % inhibition at any concentration, or in vivo efficacy) have been identified for 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone (CAS 2034424-93-4). The compound is listed exclusively on non-authoritative vendor platforms as a research chemical with no associated bioassay results or pharmacological characterization . This contrasts with structurally related PDE10 inhibitors from the Merck patent series, where compounds such as BDBM236049 (US9365562) demonstrate Ki values of 1.3 nM against PDE10A2 in fluorescence polarization assays [1], and with the N-substituted triazolo-azetidine antibacterials reported with MIC values of 6.25–12.5 μg/mL against E. coli ΔtolC [2]. Potential purchasers must be aware that any biological activity attribution for CAS 2034424-93-4 at the time of this analysis (May 2026) remains speculative and unsupported by published quantitative evidence. Procurement decisions should be based on the compound's structural uniqueness, its fit within proprietary SAR exploration programs, and the availability of in-house or CRO-based assay capabilities to generate primary biological data.

Data Transparency Research Chemical Characterization Procurement Due Diligence

Synthetic Accessibility and Procurement Purity: Benchmarking Against Commercial Analog Availability

The target compound is commercially available from specialty chemical suppliers as a non-GMP research chemical, with catalog entries indicating typical purities of ≥95% . Its synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry between 4-phenyl-1H-1,2,3-triazole and an azetidine intermediate is well-precedented in the literature [1]. Structural analogs in the same series (4-fluorophenyl, 4-chlorophenyl, 4-bromophenyl, and thiophene variants) share this synthetic route, meaning procurement lead times and costs are broadly comparable across the series . However, the 3-methoxy substitution pattern on the starting phenylacetic acid derivative may require distinct synthetic intermediates compared to the 4-substituted halogenated analogs, potentially affecting custom synthesis timelines for multi-gram scale-up.

Chemical Procurement Synthetic Chemistry Quality Control

Recommended Research and Industrial Application Scenarios for 2-(3-Methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone (CAS 2034424-93-4)


Proprietary SAR Exploration of Phenylacetyl Modifications on the Triazole-Azetidine Scaffold

The compound is best suited as a reference point in systematic SAR campaigns exploring the effect of phenylacetyl ring substitution on the 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone scaffold. Its 3-methoxy substituent fills a specific electronic (Hammett σm = +0.12) and steric niche between unsubstituted phenyl (σ = 0) and electron-withdrawing halogenated analogs (σp = +0.06 to +0.23), enabling multi-parameter regression analysis of substituent effects on bioactivity [1]. Researchers should procure this compound alongside the 4-fluoro, 4-chloro, and unsubstituted phenyl analogs to construct a complete substituent matrix for Hansch-type SAR modeling [1].

PDE10 Inhibitor Lead Diversification with Non-Benzimidazole Chemotypes

Given the predominance of benzimidazole-based PDE10 inhibitors in the Merck patent estate (US9365562B2), the target compound represents a structurally distinct starting point for PDE10 drug discovery programs seeking to avoid prior art [2]. Its 1,2,3-triazole-azetidine core differs fundamentally from the benzimidazole-azetidine scaffold of exemplified Merck compounds, offering a fresh chemotype for high-throughput PDE10 enzymatic screening. Procurement is recommended for organizations with established PDE10 fluorescence polarization or IMAP FP assay capabilities who wish to evaluate novel scaffold chemotypes [2].

Antibacterial Screening Leveraging the Triazolo-Azetidine Scaffold Paradigm

The published antibacterial activity of N-substituted triazolo-azetidines (MIC 6.25 μg/mL against E. coli ΔtolC for optimized compound 2) establishes a proof-of-concept for this scaffold class [3]. The target compound, with its distinct 1,2,3-triazole isomer and 3-methoxyphenyl substitution, can be screened in antibacterial assays (MIC determination, pDualrep2 HTS, or similar reporter-based platforms) to probe whether the 1,2,3-triazole isomer retains or improves upon the antibacterial activity observed for 1,2,4-triazole derivatives. Its intermediate LogP (~2.8–3.2) and moderate TPSA (~61 Ų) predict adequate Gram-negative permeability for target engagement [3].

Chemical Biology Tool for Triazole-Dependent Protein Interaction Studies

The 1,2,3-triazole moiety is established as a pharmacophore in kinase inhibitors, hormone receptor modulators, and epigenetic probes [4]. The target compound can serve as a chemical biology probe to investigate triazole-dependent protein-ligand interactions, leveraging the unique hydrogen-bond acceptor geometry of the 1,2,3-triazole (N2/N3 positions) that differs from the more commonly explored 1,2,4-triazole. Its 3-methoxy group provides a UV-active chromophore for HPLC-based binding assays, and the azetidine ring offers conformational constraint that may improve binding entropy relative to more flexible piperidine or pyrrolidine linkers [4].

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